H-Arg-OtBu

Descripción

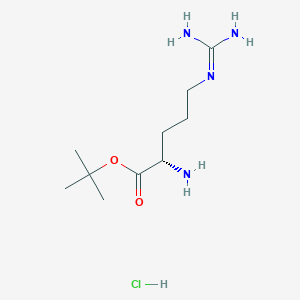

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2.ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYSRLDYMOBHNX-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Arg-OtBu chemical structure and properties

An In-Depth Technical Guide to L-Arginine tert-butyl ester (H-Arg-OtBu)

Authored by a Senior Application Scientist

Foreword: In the landscape of peptide chemistry and therapeutic development, the precise control over reactive functional groups is paramount. L-Arginine, with its complex guanidinium side chain, presents unique challenges and opportunities. The strategic use of protecting groups is not merely a synthetic necessity but a gateway to unlocking novel peptide architectures and functionalities. This guide provides a deep dive into L-Arginine tert-butyl ester (this compound), a critical building block for researchers. We will move beyond simple protocols to explore the underlying chemistry, strategic applications, and practical considerations that empower scientists to leverage this reagent to its fullest potential.

Core Molecular Identity and Physicochemical Profile

L-Arginine tert-butyl ester is the derivative of the amino acid L-Arginine where the carboxylic acid functional group is masked as a tert-butyl ester. This modification is fundamental to its application, as it prevents the carboxyl group from participating in unwanted reactions during peptide synthesis. It is most commonly supplied and used as its dihydrochloride salt (this compound·2HCl) to improve its stability and handling characteristics.[1][2]

Chemical Structure

The structure features the chiral center of L-arginine, the basic guanidinium group on the side chain, and the sterically hindered tert-butyl ester at the C-terminus.

Caption: Chemical structure of L-Arginine tert-butyl ester cation.

Key Physicochemical Data

The properties of this compound are dominated by the free amino and guanidinium groups, making the salt form highly polar, while the tert-butyl ester introduces lipophilic character.

| Property | This compound·2HCl | Rationale & Expert Insight |

| Synonym | L-Arginine tert-butyl ester dihydrochloride | The dihydrochloride salt is standard as it protonates both the α-amino and guanidinium groups, enhancing stability. |

| CAS Number | 87459-72-1[1][2] | Critical for unambiguous identification and literature searching. |

| Molecular Formula | C₁₀H₂₄Cl₂N₄O₂ | Derived from the parent amino acid and the ester, plus two HCl molecules. |

| Molecular Weight | 303.3 g/mol [1][2] | Essential for accurate reagent measurement in synthesis. |

| Appearance | White to off-white powder[2] | A pure, crystalline solid is expected. Any discoloration may indicate degradation. |

| Solubility | Soluble in water and DMSO.[3][4] | While L-arginine is highly water-soluble, the OtBu ester increases solubility in organic solvents like DMSO, which are common in synthesis.[3][5] |

| Storage Conditions | Store at ≤ -15 °C, sealed, away from moisture.[2] | The ester is susceptible to hydrolysis, especially in the presence of moisture. Low temperature storage is crucial to prevent degradation. |

Strategic Synthesis and Self-Validating Purification

The synthesis of this compound is a multi-step process that requires careful selection of orthogonal protecting groups to ensure the target molecule is formed with high purity. The core principle is the esterification of the C-terminus while the α-amino and guanidino groups are masked.

Synthetic Workflow: A Validated Approach

The causality behind this workflow is ensuring that only the desired carboxyl group reacts. Starting with a fully protected Arginine derivative (e.g., Boc-Arg(Pbf)-OH) is the standard, field-proven approach.

Sources

An In-depth Technical Guide to the Synthesis and Purification of L-Arginine tert-Butyl Ester (H-Arg-OtBu)

Abstract

L-Arginine tert-butyl ester (H-Arg-OtBu) is a crucial building block in modern peptide synthesis, valued for its C-terminal protecting group that exhibits stability under the basic conditions required for Fmoc-deprotection while being labile to final acid-mediated cleavage.[1] However, the synthesis and purification of this molecule are non-trivial due to the presence of three distinct functional groups: the α-amino group, the α-carboxyl group, and the highly basic guanidinium group on the side chain. This guide provides a comprehensive overview of a robust and scalable synthetic strategy, detailed purification protocols, and rigorous analytical characterization methods, grounded in established chemical principles and field-proven insights.

Strategic Imperatives: The Chemistry of Arginine Protection

The successful synthesis of this compound hinges on a carefully orchestrated protection and esterification strategy. The primary challenge lies in selectively esterifying the α-carboxyl group in the presence of the more nucleophilic α-amino and guanidinium groups. The guanidinium group, with a pKa of approximately 12.5, is strongly basic and poses a significant risk of side reactions.[2]

Direct esterification of L-Arginine with tert-butanol is inefficient due to the steric hindrance of the tertiary alcohol and the competing reactivity of the other functional groups. Therefore, a more sophisticated approach is required. The most direct and industrially relevant method involves the acid-catalyzed addition of the arginine carboxyl group to isobutylene. This method directly forms the tert-butyl ester in a high-pressure environment, bypassing the need for complex protection-deprotection sequences for the other functional groups, which often prove incompatible with the stability of the target ester.[3]

Synthesis Pathway: From L-Arginine to this compound

The selected pathway involves the direct esterification of L-Arginine hydrochloride using isobutylene with a strong acid catalyst. This approach is advantageous as it is a direct conversion, minimizing step-wise yield loss.

Sources

An In-depth Technical Guide to the Solubility of H-Arg-OtBu in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine tert-butyl ester (H-Arg-OtBu) is a critical intermediate in peptide synthesis and a key component in various pharmaceutical formulations. Its solubility characteristics are paramount for reaction efficiency, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility. We delve into the molecular determinants of its solubility, drawing comparisons with its parent amino acid, L-arginine. While quantitative data for this compound is not extensively published, this guide synthesizes established principles of amino acid and peptide solubility to provide a robust framework for predicting its behavior in a range of common laboratory solvents. Furthermore, we present detailed, field-proven experimental protocols for the precise determination of this compound solubility, ensuring researchers can generate reliable data for their specific applications.

Introduction to this compound: A Molecule of Dichotomous Nature

This compound, or L-Arginine tert-butyl ester, is a derivative of the proteinogenic amino acid L-arginine. The key structural modification is the esterification of the carboxylic acid group with a tert-butyl group. This modification has profound implications for the molecule's physicochemical properties, particularly its solubility.

The structure of this compound presents a fascinating dichotomy. The arginine side chain, with its guanidinium group, is highly polar and capable of forming multiple hydrogen bonds, conferring a hydrophilic character. Conversely, the tert-butyl ester group is bulky and non-polar, introducing a significant hydrophobic element. This dual nature governs its interaction with different solvents and is the primary determinant of its solubility profile. In pharmaceutical applications, this modified arginine derivative is explored for its potential to enhance nitric oxide production, crucial for vascular health.[1]

Figure 1: Dichotomous molecular structure of this compound.

Theoretical Principles of this compound Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, its solubility in a given solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The presence of the polar guanidinium group suggests a high affinity for polar protic solvents like water and alcohols, which can act as both hydrogen bond donors and acceptors. However, the non-polar tert-butyl group will favor interactions with non-polar or moderately polar aprotic solvents. The overall solubility will therefore be a trade-off between these opposing tendencies. The solubility of the parent amino acid, L-arginine, has been shown to be highest in water, followed by methanol and ethanol, with solubility decreasing as the alkyl chain of the alcohol increases.[2] This trend is a useful baseline for predicting the behavior of this compound.

Expected Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in the literature, we can make informed predictions based on its structure and the known solubility of related compounds. The esterification of the carboxylic acid group neutralizes a negative charge (at neutral pH), which can impact its zwitterionic character and overall polarity. The addition of the bulky, non-polar tert-butyl group is expected to decrease its solubility in highly polar solvents like water compared to L-arginine, while potentially increasing its solubility in organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble | The polar guanidinium group promotes solubility, but the hydrophobic tert-butyl ester group will limit it compared to L-arginine. Solubility is expected to be pH-dependent. |

| Methanol | Polar Protic | Soluble | Methanol's polarity and ability to hydrogen bond should effectively solvate the polar parts of the molecule, while its alkyl nature can interact with the tert-butyl group.[3] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, but the slightly lower polarity may marginally decrease solubility compared to methanol. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a strong hydrogen bond acceptor and has a moderate polarity, making it a good solvent for many protected amino acids.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. A related compound, H-Arg(Pbf)-OtBu HCl, is reported to be soluble in DMSO.[6] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Acetonitrile is less polar than DMF and DMSO, and its ability to solvate the highly polar guanidinium group may be limited. |

| Dichloromethane (DCM) | Non-Polar | Poorly Soluble to Insoluble | DCM is a non-polar solvent and is unlikely to effectively solvate the highly polar regions of this compound. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | The ester functionality may offer some compatibility, but the overall polarity is likely insufficient for good solvation. |

Experimental Determination of this compound Solubility

Given the lack of extensive published data, experimental determination of this compound solubility is often necessary. The choice of method depends on the required accuracy and throughput.

Rationale for Experimental Approach

The gravimetric method is considered the gold standard for determining solubility due to its accuracy and direct measurement of solute mass in a saturated solution.[7] This method is ideal for generating precise, quantitative data for critical applications such as process development and formulation. For rapid screening of suitable solvents, a visual inspection method can be employed, providing a qualitative or semi-quantitative assessment of solubility.

Detailed Protocol for Gravimetric Solubility Determination

This protocol provides a step-by-step method for the accurate determination of this compound solubility.

Materials:

-

This compound (as free base or a specified salt)

-

Selected solvents (high purity, HPLC grade recommended)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Pipettes and tips

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation. b. Add a known volume or mass of the chosen solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). e. Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The system should appear as a slurry with undissolved solid remaining.

-

Separation of Saturated Solution: a. Centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid. b. Carefully withdraw a known volume of the clear supernatant using a pipette. Avoid disturbing the solid pellet.

-

Solvent Evaporation and Mass Determination: a. Transfer the supernatant to a pre-weighed, clean, and dry vial. b. Record the exact volume or mass of the transferred supernatant. c. Evaporate the solvent completely. This can be done in a drying oven at a temperature below the decomposition point of this compound or under vacuum. d. Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption. e. Weigh the vial containing the dried solute.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute. b. Express the solubility in the desired units (e.g., mg/mL or g/L) by dividing the mass of the dissolved solute by the volume of the supernatant taken.

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Protocol for Solubility Screening by Visual Inspection

This method is suitable for a rapid, qualitative assessment.

Procedure:

-

Add a small, known amount of this compound (e.g., 1 mg) to a clear vial.

-

Add the solvent dropwise (e.g., 100 µL increments) while vortexing.

-

Observe for complete dissolution of the solid.

-

Record the volume of solvent required to fully dissolve the solute.

-

Solubility can be estimated and categorized (e.g., >10 mg/mL, 1-10 mg/mL, <1 mg/mL).

Factors Influencing this compound Solubility

Effect of Temperature

For most solid solutes, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. When evaluating the solubility of this compound, it is crucial to control and report the temperature at which the measurement was made. For applications requiring high concentrations, determining the temperature-solubility profile can be highly beneficial.

Effect of pH

The solubility of amino acids and their derivatives is highly dependent on pH.[8][9] this compound has two primary ionizable groups: the α-amino group and the guanidinium group of the side chain.

-

Low pH (acidic conditions): Both the α-amino group and the guanidinium group will be protonated, resulting in a net positive charge. The increased charge is likely to enhance solubility in aqueous solutions.

-

High pH (basic conditions): The α-amino group will be deprotonated (neutral), while the guanidinium group remains protonated (pKa ~12.5), resulting in a zwitterionic-like form. The change in the overall charge state will influence its interaction with the solvent and thus its solubility.

The minimum solubility is often observed near the isoelectric point (pI) of the molecule.[9] Therefore, adjusting the pH of aqueous solutions can be a powerful tool to modulate the solubility of this compound.

Data Presentation and Interpretation

When reporting solubility data, it is essential to include the following information for reproducibility and clarity:

-

The exact form of this compound used (e.g., free base, HCl salt).

-

The purity of the solute and solvents.

-

The temperature at which the measurements were performed.

-

For aqueous solutions, the pH and any buffer components.

-

The experimental method used.

Quantitative data should be presented in a clear tabular format, and where multiple data points are available (e.g., at different temperatures), graphical representation can be highly effective.

Conclusion

References

-

Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects | Molecular Pharmaceutics - ACS Publications. (2020-06-29). Retrieved from [Link]

-

(PDF) Solubility of ʟ-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations - ResearchGate. (2024-11-05). Retrieved from [Link]

-

Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - PMC - NIH. Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

H-Arg(Pbf)-Gly-OtBu | C25H41N5O6S | CID 11249691 - PubChem. Retrieved from [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

-

An effective organic solvent system for the dissolution of amino acids - PubMed. Retrieved from [Link]

-

Solubility of β-Artemether in Methanol + Water and Ethanol + Water from (288.85 to 331.95) K | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]

-

Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - NIH. Retrieved from [Link]

-

Methanol | CH3OH | CID 887 - PubChem - NIH. Retrieved from [Link]

-

l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - NIH. Retrieved from [Link]

-

This compound 2HCl, CAS 87459-72-1, L-Arginine tert-butyl ester dihydrochloride sal. Retrieved from [Link]

-

tert-Butyl Esters - Organic Chemistry Portal. Retrieved from [Link]

-

Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Retrieved from [Link]

-

Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models - WUR eDepot. Retrieved from [Link]

-

H-DL-Asp-OtBu.H-DL-Arg-OH.H-Gly-OH - PubChem - NIH. Retrieved from [Link]

-

Solubility enhancement of simvastatin by arginine: thermodynamics, solute–solvent interactions, and spectral analysis - Dove Medical Press. (2016-03-02). Retrieved from [Link]

-

Prediction and analysis of protein solubility using a novel scoring card method with dipeptide composition - PubMed Central. Retrieved from [Link]

-

Amino Acid solubility question : r/chemhelp - Reddit. (2017-08-03). Retrieved from [Link]

-

Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models | Request PDF - ResearchGate. Retrieved from [Link]

-

(PDF) L-Arginine increases the solubility of folded and unfolded recombinant Plasminogen Activator (r-PA) - ResearchGate. (2017-10-11). Retrieved from [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]

-

H-Arg(Pbf)-OtBu . HCl - GlpBio. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. glpbio.cn [glpbio.cn]

- 7. researchgate.net [researchgate.net]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

An In-Depth Technical Guide to H-Arg-OtBu: Physicochemical Properties and Applications in Peptide Synthesis

This guide provides a comprehensive overview of L-Arginine tert-butyl ester (H-Arg-OtBu), a critical reagent for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core physical and chemical characteristics, its application in synthetic methodologies, and the critical considerations for its handling and stability. This document is designed to be a practical resource, blending theoretical principles with actionable protocols to empower your research endeavors.

Introduction: The Strategic Importance of this compound in Peptide Synthesis

Arginine, with its strongly basic guanidinium side chain, is a functionally critical amino acid in many peptides and proteins. However, this very reactivity poses a significant challenge during chemical peptide synthesis. The unprotected guanidinium group can interfere with coupling reactions and other synthetic transformations. While various side-chain protecting groups for arginine exist, the strategic use of a C-terminal tert-butyl ester offers a distinct advantage.

This compound, available commercially as its more stable dihydrochloride salt (this compound·2HCl), serves as a valuable building block where the carboxylic acid is temporarily masked. This protection prevents its participation in undesired side reactions during peptide chain elongation. The tert-butyl group is favored for its stability under a range of conditions and its clean, acid-labile removal, which is orthogonal to many common N-terminal protecting groups like Fmoc.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound·2HCl is paramount for its effective use and for troubleshooting synthetic challenges.

Chemical Identity and Structure

-

Systematic Name: (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride[1]

-

Common Synonyms: L-Arginine tert-butyl ester dihydrochloride, this compound 2HCl[2]

-

CAS Number: 87459-72-1[2]

-

Molecular Formula: C₁₀H₂₂N₄O₂·2HCl[1]

-

Molecular Weight: 303.3 g/mol [1]

The structure of this compound·2HCl features a chiral center at the alpha-carbon, a protonated alpha-amino group, a protonated guanidinium side chain, and a tert-butyl ester protecting the C-terminus.

Caption: Chemical structure of L-Arginine tert-butyl ester dihydrochloride (this compound·2HCl).

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [3] |

| Melting Point | No specific data found; a related methyl ester decomposes at ~190 °C | |

| Specific Optical Rotation | No specific data found | |

| Solubility | Soluble in most organic solvents | [4] |

| Purity (typical) | >98% (HPLC) | [1] |

Acidity and Basicity: A Look at pKa Values

| Ionizable Group | Approximate pKa | Notes |

| α-Amino Group (-NH₃⁺) | ~9.0 | The primary amine at the alpha-carbon. |

| Guanidinium Side Chain | ~12.5 - 13.8 | The strongly basic side chain of arginine. |

| α-Carboxyl Group (-COOH) | N/A | The carboxylic acid is esterified and therefore not ionizable. |

The esterification of the carboxylic acid removes its acidic proton, which simplifies the acid-base chemistry of the molecule during certain synthetic steps.

Spectroscopic Characterization

While a dedicated, comprehensive set of spectra for this compound·2HCl is not publicly available, the following provides an expected profile based on the analysis of L-arginine and related compounds.

-

¹H NMR: Expected signals would include a characteristic singlet for the nine protons of the tert-butyl group, multiplets for the alpha-proton and the side-chain methylene groups, and broad signals for the exchangeable protons of the amino and guanidinium groups.

-

¹³C NMR: Key resonances would be observed for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the arginine backbone and side chain.

-

FTIR: Characteristic absorption bands would be present for N-H stretching of the amino and guanidinium groups, C-H stretching of the alkyl groups, the C=O stretching of the ester, and N-H bending vibrations.

-

Mass Spectrometry: The mass spectrum would be expected to show a parent ion corresponding to the free base (C₁₀H₂₂N₄O₂) and characteristic fragmentation patterns.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound·2HCl.

-

Storage Conditions: It is recommended to store the compound at -20°C to -15°C for long-term stability. For short-term storage, it can be kept in a tightly sealed container in a dry and cool place.[3]

-

Stability Profile: The tert-butyl ester is susceptible to hydrolysis under strongly acidic or basic conditions. At neutral pH and low temperatures, it is relatively stable. The stability of arginine itself can be affected by pH and temperature, with some degradation observed under acidic or alkaline conditions over time.[5]

Application in Peptide Synthesis

The primary application of this compound is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS).

Rationale for Use

The tert-butyl ester serves as a robust protecting group for the C-terminus of arginine. This prevents the carboxylate from participating in undesired reactions during peptide coupling steps. Its acid lability makes it compatible with the widely used Fmoc/tBu protection strategy in SPPS.

Deprotection of the Tert-Butyl Ester

The removal of the tert-butyl group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Sources

An In-Depth Technical Guide to H-Arg-OtBu: Navigating Synthesis, Safety, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

L-Arginine, with its uniquely basic guanidinium side chain, is a cornerstone of many biologically active peptides. Its incorporation into synthetic peptide sequences, however, presents a significant challenge due to this highly reactive functional group. The strategic use of protecting groups is therefore paramount to achieving high-fidelity peptide synthesis. This guide provides a comprehensive technical overview of L-Arginine tert-butyl ester dihydrochloride (H-Arg-OtBu·2HCl), a key building block in modern peptide chemistry. We will delve into its fundamental properties, critical safety considerations, synthesis, and practical application, offering field-proven insights to empower researchers in their peptide-based drug discovery and development endeavors.

Physicochemical Properties and Identification

This compound is most commonly supplied and utilized as its dihydrochloride salt to enhance its stability and handling characteristics.

| Property | Value | Source |

| Chemical Name | L-Arginine tert-butyl ester dihydrochloride | , |

| Synonyms | H-L-Arg-OtBu·2HCl, L-Arg-OtBu·2HCl | |

| CAS Number | 87459-72-1 | , |

| Molecular Formula | C₁₀H₂₂N₄O₂·2HCl | |

| Molecular Weight | 303.23 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in most organic solvents |

The tert-butyl (OtBu) ester serves as a protecting group for the C-terminal carboxylic acid of the arginine residue. This protection is crucial for preventing unwanted side reactions during peptide chain elongation.

Caption: Chemical transformation of L-Arginine to its tert-butyl ester.

Safety Data and Handling

As with all laboratory reagents, a thorough understanding of the safety profile of this compound·2HCl is essential. The following table summarizes the key hazard and precautionary information.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Storage and Stability: For long-term storage, this compound·2HCl should be kept in a tightly sealed container in a dry and well-ventilated place, with recommended temperatures between 2-8°C.

The Tert-Butyl Ester in Peptide Synthesis: A Strategic Choice

The use of the tert-butyl (OtBu) ester as a C-terminal protecting group is a strategic decision rooted in the principles of orthogonal protection strategies, most notably in Fmoc-based solid-phase peptide synthesis (SPPS).

The Rationale for OtBu Protection:

-

Acid Lability: The OtBu group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). This is highly compatible with the Fmoc/tBu protection strategy, where the N-terminal Fmoc group is removed with a mild base (e.g., piperidine), and the final cleavage from the resin and removal of side-chain protecting groups (many of which are also tBu-based) are accomplished with a strong acid cocktail containing TFA.

-

Base Stability: The OtBu ester is stable to the basic conditions used for Fmoc deprotection, preventing premature cleavage of the C-terminal residue.

-

Steric Hindrance: The bulky nature of the tert-butyl group provides steric hindrance that can help to minimize side reactions at the C-terminus.

Caption: A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Synthesis and Analytical Characterization

A general and scalable method for the preparation of amino acid tert-butyl esters involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst.

General Synthetic Procedure:

-

Suspension: L-Arginine hydrochloride is suspended in a suitable organic solvent (e.g., dioxane) in a pressure vessel.

-

Acidification: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added as a catalyst.

-

Isobutylene Addition: Liquefied isobutylene is added to the cooled and sealed reaction vessel.

-

Reaction: The mixture is stirred at room temperature for several days.

-

Work-up: The excess isobutylene is evaporated, and the product is isolated and purified, often through recrystallization, to yield this compound as its salt.

Analytical Characterization for Quality Assurance:

Ensuring the purity and identity of this compound·2HCl is critical for successful peptide synthesis. The following techniques are routinely employed:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the amino acid derivative. A typical method would involve a reversed-phase C18 column with a gradient elution using water and acetonitrile, both containing 0.1% TFA. The product should appear as a single major peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound·2HCl. The spectrum should show characteristic peaks for the tert-butyl protons (a singlet around 1.5 ppm), the alpha-proton, and the protons of the arginine side chain.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol: Incorporation of this compound in SPPS

The following is a representative protocol for the manual coupling of an N-Fmoc protected amino acid to a resin-bound peptide with a deprotected N-terminus, which could be this compound attached to a resin.

Materials:

-

This compound loaded resin (e.g., on 2-chlorotrityl chloride resin)

-

N-Fmoc protected amino acid (3 eq)

-

HATU (2.9 eq)

-

N,N-Diisopropylethylamine (DIEA) (6 eq)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (v/v)

Procedure:

-

Resin Swelling: Swell the this compound-resin in DMF for 30 minutes.

-

Fmoc Deprotection (if applicable): If the arginine is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling:

-

In a separate vessel, dissolve the N-Fmoc protected amino acid and HATU in DMF.

-

Add DIEA and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride.

-

Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Final Cleavage:

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

Conclusion

This compound·2HCl is an indispensable reagent in the arsenal of the peptide chemist. Its strategic use, underpinned by a solid understanding of its properties, safety, and reactivity, enables the efficient and reliable synthesis of complex arginine-containing peptides. This guide has provided a comprehensive overview to assist researchers in leveraging this valuable building block to advance their scientific endeavors.

References

- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.

H-Arg-OtBu derivatives and analogs in research

An In-Depth Technical Guide to H-Arg-OtBu Derivatives and Analogs in Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (L-Arginine tert-butyl ester) derivatives and their analogs. Moving beyond simple descriptions, this document delves into the strategic rationale behind their synthesis, application, and analysis, offering field-proven insights to empower your research.

Foundational Principles: The Strategic Importance of the Arginine Scaffold

Arginine, with its distinctive guanidinium side chain, is a cornerstone of numerous biological processes. The guanidinium group is protonated under physiological pH, rendering it cationic and highly adept at forming strong electrostatic interactions and hydrogen bonds.[1] This characteristic is pivotal for:

-

Enzyme Recognition: Arginine is a key substrate for critical enzymes like Nitric Oxide Synthases (NOS) and Arginases.[2][3]

-

Protein-Protein Interactions: The charged nature of the side chain facilitates salt bridges and cation-π interactions, stabilizing protein structures and mediating molecular recognition.[4]

-

Cellular Signaling: As the precursor to nitric oxide (NO), a vital signaling molecule, arginine is central to vasodilation, neurotransmission, and immune responses.[5]

However, the inherent reactivity and polarity of arginine's functional groups (α-amino, α-carboxyl, and guanidino) necessitate a strategic approach in chemical synthesis and drug design. This is where protecting groups and analog development become indispensable. The use of a tert-butyl ester (OtBu) to protect the C-terminus, as in this compound, is a common starting point for incorporating arginine into larger molecules while controlling its reactivity.

The Chemist's Toolkit: Synthesis and Protecting Group Strategy

The synthesis of peptides and analogs containing arginine is a nuanced process where the choice of protecting groups is paramount to success. A protecting group is a reversible chemical modification of a functional group to ensure chemoselectivity during subsequent reaction steps.[6]

Core Protecting Groups for Arginine Derivatives

A multi-faceted protection strategy is required to manage arginine's reactive sites during synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).

-

α-Amino Group Protection:

-

Fmoc (9-fluorenylmethoxycarbonyl): The standard for modern SPPS, it is base-labile (removed by piperidine), leaving acid-labile side-chain protecting groups intact.

-

Boc (tert-butyloxycarbonyl): Used in older SPPS schemes, it is acid-labile (removed by trifluoroacetic acid - TFA), requiring a different class of side-chain protection.[7]

-

-

Carboxyl Group Protection:

-

OtBu (tert-butyl ester): The focus of this guide, this group protects the C-terminal carboxyl group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA during the final deprotection step. This orthogonality is the cornerstone of its utility.

-

-

Guanidino Side-Chain Protection: This is the most critical choice, as the highly nucleophilic guanidinium group can cause side reactions. The selection depends on the complexity of the target peptide.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The modern standard. Its high acid lability allows for rapid removal with TFA, minimizing side reactions, which is especially crucial for peptides containing multiple arginine residues.[8]

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More acid-labile than Mtr but less so than Pbf. It is a viable option for many syntheses.[8]

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): An older protecting group that requires harsh acidic conditions (e.g., TFA with scavengers like thioanisole) for complete removal, which can be problematic for complex peptides.[8]

-

The causality for choosing Pbf over Mtr in a complex synthesis is clear: milder deprotection conditions enhance the final yield and purity by preventing side-product formation.[8]

General Workflow for Solid-Phase Synthesis of an Arginine-Containing Peptide

The following workflow illustrates the assembly of a peptide using an Fmoc-Arg(Pbf)-OH derivative, a common analog building block.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc chemistry.

Core Research Applications and Methodologies

This compound derivatives and analogs are powerful tools for investigating biological systems, primarily as modulators of enzyme activity.

Nitric Oxide Synthase (NOS) Inhibition

NOS enzymes catalyze the conversion of L-arginine to nitric oxide and L-citrulline.[2] Overproduction of NO is implicated in various pathological conditions, making NOS inhibitors valuable research tools and potential therapeutics.[5] Arginine analogs act as competitive inhibitors by binding to the active site without being converted to NO.[9]

Caption: Competitive inhibition of the Nitric Oxide Synthase (NOS) pathway.

Experimental Protocol: NOS Activity Assay (Griess Assay)

This protocol provides a self-validating system to measure nitrite (a stable NO metabolite) as an indicator of NOS activity.

-

Preparation of Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4.

-

Enzyme Solution: Purified NOS isoform (e.g., iNOS, nNOS) diluted in assay buffer.

-

Substrate Solution: L-Arginine stock solution (e.g., 10 mM in water).

-

Inhibitor Stock: this compound analog dissolved in a suitable solvent (e.g., DMSO, water) at various concentrations.

-

Cofactor Mix: 10 mM NADPH, 25 mM CaCl₂, 100 µg/mL Calmodulin in assay buffer.

-

Griess Reagent: Mix equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh.

-

Standard: Sodium nitrite (NaNO₂) stock solution for standard curve (e.g., 1 mM in water).

-

-

Assay Procedure (96-well plate format):

-

Standard Curve: Prepare serial dilutions of the NaNO₂ standard in assay buffer (e.g., from 100 µM to 0 µM).

-

Negative Control (No Enzyme): Add assay buffer, substrate, and cofactor mix.

-

Positive Control (Uninhibited): Add enzyme solution, substrate, and cofactor mix.

-

Inhibitor Wells: Add enzyme solution, substrate, cofactor mix, and varying concentrations of the arginine analog.

-

Initiate the reaction by adding the cofactor mix to all wells except the standard curve.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an appropriate agent (e.g., an enzyme denaturant or by depleting NADPH with lactate dehydrogenase).

-

-

Detection:

-

Add 100 µL of Griess Reagent to each well.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM nitrite) from all readings.

-

Generate a standard curve by plotting absorbance vs. nitrite concentration.

-

Calculate the nitrite concentration in each sample well using the standard curve.

-

Determine the percent inhibition for each analog concentration relative to the positive control.

-

Plot percent inhibition vs. log[inhibitor] to calculate the IC50 value. The inclusion of controls and a standard curve ensures the validity and reproducibility of the results.

-

Protease Inhibition

Many proteases, particularly serine proteases like trypsin, recognize and cleave peptide bonds C-terminal to arginine or lysine residues. Arginine analogs can be designed as competitive or irreversible inhibitors of these enzymes, which is a key strategy in developing treatments for diseases involving excessive protease activity.[10][11]

Experimental Protocol: General Protease Inhibition Assay

-

Reagents:

-

Enzyme: A purified protease (e.g., Trypsin).

-

Substrate: A chromogenic or fluorogenic substrate specific for the protease (e.g., BAPNA for trypsin).

-

Inhibitor: Arginine analog at various concentrations.

-

Assay Buffer: Buffer optimal for enzyme activity (e.g., Tris-HCl with CaCl₂ for trypsin).

-

-

Procedure:

-

In a 96-well plate, add assay buffer, inhibitor dilutions, and the enzyme.

-

Pre-incubate for 10-15 minutes at the optimal temperature to allow inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Analysis:

-

Calculate the initial reaction velocity (V₀) for each well.

-

Determine the percent inhibition relative to a control with no inhibitor.

-

Calculate the IC50 value as described for the NOS assay.

-

Analytical and Characterization Workflow

The synthesis of a novel this compound derivative is incomplete without rigorous purification and structural confirmation. This self-validating workflow ensures the identity and purity of the final compound.

Caption: Post-synthesis purification and analysis workflow for peptide analogs.

-

High-Performance Liquid Chromatography (HPLC): The primary tool for both purification and purity assessment. A reversed-phase (RP) C18 column is typically used, separating the peptide from failed sequences and leftover reagents based on hydrophobicity.[12]

-

Mass Spectrometry (MS): Essential for identity confirmation. Electrospray ionization (ESI) or MALDI-TOF are commonly used to measure the molecular weight of the synthesized peptide, which must match the theoretical mass. High-resolution MS provides an exact mass, further confirming the elemental composition.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of specific functional groups and the overall structure of novel analogs.[14]

Quantitative Data Summary

The efficacy of arginine analogs as enzyme inhibitors is quantified by parameters like IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant). Lower values indicate higher potency.

| Compound Class | Target Enzyme | Key Analog Structure | Potency (IC50 / Ki) | Reference |

| α-Amino Acid Derivatives | Arginase-1 (hARG1) | L-homoarginine | IC50: 8.14 mM / Ki: 6.1 mM | [3] |

| α-Amino Acid Derivatives | Arginase-2 (hARG2) | L-homoarginine | IC50: 2.52 mM / Ki: 1.73 mM | [3] |

| Boronic Acid Derivatives | Arginase-1 (hARG1) | (R)-2-amino-6-boronohexanoic acid (ABH) | IC50: 32 nM | [3] |

| Nω-substituted Arginines | nNOS | L-N-propylarginine (L-NPLA) | Low micromolar affinity | [9] |

Conclusion and Future Perspectives

This compound derivatives and their analogs are more than just chemical reagents; they are precision instruments for dissecting complex biological pathways. The strategic use of protecting groups like OtBu enables their incorporation into sophisticated molecular architectures, while modifications to the core arginine scaffold allow for the fine-tuning of biological activity. The continued development of novel analogs, guided by a deep understanding of structure-activity relationships and enabled by robust synthetic and analytical methodologies, holds immense promise for advancing drug discovery in areas from cardiovascular disease to oncology.

References

- Methods for the synthesis of arginine-containing peptides. (n.d.). Google Patents.

- Methods for the synthesis of arginine-containing peptides. (n.d.). Google Patents.

-

Gheldiu, A. M., et al. (2017). NEW ARGININE DERIVATIVES - SYNTHESIS AND BIOLOGICAL EVALUATION. Farmacia Journal. Available from: [Link]

-

Szwagier, D., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI. Retrieved January 25, 2026, from [Link]

-

Gheldiu, A. M., et al. (2017). new arginine derivatives -synthesis and biological evaluation. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Pinter, T., et al. (2023). Synthesis of Biologically Active Arginine Derivatives Derived from Salicylamide. MDPI. Retrieved January 25, 2026, from [Link]

-

Cynober, L., et al. (2010). Pharmacokinetics of arginine and related amino acids. PubMed. Retrieved January 25, 2026, from [Link]

-

A synthetic peptide as an allosteric inhibitor of human arginase I and II. (2021). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

-

Wu, G., et al. (2011). Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. PubMed. Retrieved January 25, 2026, from [Link]

-

Hah, J. M., et al. (2002). L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens. PubMed. Retrieved January 25, 2026, from [Link]

-

Lam, X. M., et al. (2016). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

-

Wang, T., et al. (2020). Exploiting binding-site arginines in drug design: Recent examples. PubMed. Retrieved January 25, 2026, from [Link]

-

Friebe, A., et al. (2021). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. MDPI. Retrieved January 25, 2026, from [Link]

-

Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

-

Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. (2017). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Natural products targeting the metabolism of amino acids: from discovery to synthetic development. (2023). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Pharmacokinetics of L-arginine during chronic administration to patients with hypercholesterolaemia. (1999). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Baylis, C. (2006). Arginine, arginine analogs and nitric oxide production in chronic kidney disease. PubMed. Retrieved January 25, 2026, from [Link]

-

Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

-

Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. (2023). MDPI. Retrieved January 25, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved January 25, 2026, from [Link]

-

THE METHODS OF L-ARGININE ANALYSIS. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis of Arginase Inhibitors: An Overview. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

-

The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. (2019). MDPI. Retrieved January 25, 2026, from [Link]

-

Pharmacokinetics of intravenous and oral L-arginine in normal volunteers. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

-

Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? PubMed. Retrieved January 25, 2026, from [Link]

-

Analytical methods for obtaining HOS information from protein therapeutics. (2019). European Pharmaceutical Review. Retrieved January 25, 2026, from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2021). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (2018). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Protecting Groups. (n.d.). chem.iitb.ac.in. Retrieved January 25, 2026, from [Link]

-

Drug design principles - Stereoelectronics. (2021). Drug Discovery Today. Retrieved January 25, 2026, from [Link]

-

Nitric Oxide Synthase - Physiology, Biochemistry, & Mechanism. (2015). YouTube. Retrieved January 25, 2026, from [Link]

-

Protease inhibitors and their peptidomimetic derivatives as potential drugs. (2008). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Inhibition of nitric oxide synthase as a potential therapeutic target. (1999). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. Exploiting binding-site arginines in drug design: Recent examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. researchgate.net [researchgate.net]

H-Arg-OtBu: A Strategic Building Block in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Arginine is a cornerstone amino acid in a vast array of biologically active peptides, from cell-penetrating motifs to complex therapeutic agents.[1][2] Its unique guanidinium side chain, while critical for biological function, presents significant challenges in chemical peptide synthesis, necessitating robust protection strategies to ensure high fidelity and yield. This guide provides a comprehensive technical overview of L-Arginine tert-butyl ester (H-Arg-OtBu), a specialized amino acid derivative. We will delve into its chemical properties, strategic applications in solution-phase and solid-phase synthesis, and the underlying rationale for its use. By exploring detailed protocols and comparative workflows, this document serves as a practical resource for scientists aiming to leverage this compound for the efficient and precise construction of arginine-containing peptides.

The Arginine Conundrum in Peptide Synthesis

The synthesis of peptides containing arginine (Arg) is a well-defined yet challenging endeavor for chemists. The guanidinium group of the arginine side chain is strongly basic, with a pKa of approximately 12.5, meaning it remains protonated and highly nucleophilic under most physiological and many synthetic conditions.[1] This inherent reactivity is a double-edged sword; it is often essential for the peptide's interaction with biological targets but can lead to undesirable side reactions during synthesis if left unmasked.[3]

The primary challenges associated with the arginine side chain include:

-

Side-Chain Acylation: The nucleophilic guanidinium group can react with activated carboxyl groups, leading to branched impurities.

-

δ-Lactam Formation: During the activation of an arginine residue's own C-terminal carboxyl group for coupling, an intramolecular cyclization can occur, forming a stable six-membered δ-lactam. This process consumes the activated amino acid, leading to incomplete coupling and the formation of deletion sequences.[1]

To mitigate these issues, chemists employ protecting groups. In the widely adopted Fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy, the arginine side chain is typically protected with bulky, acid-labile sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), or Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl).[1][4] While effective, these groups can be costly, lower the overall atom economy, and sometimes require harsh or prolonged cleavage conditions for complete removal.[1][5]

This compound: Chemical Profile and Strategic Value

This compound, or L-Arginine tert-butyl ester, is an arginine derivative with a free α-amino group, an unprotected guanidinium side chain, and a tert-butyl (OtBu) ester protecting its C-terminal carboxyl group. It is typically supplied as a dihydrochloride salt to improve stability and handling.

The strategic value of this compound stems from the specific placement and nature of its protecting group.

-

C-Terminal Protection (OtBu): The tert-butyl ester is a robust protecting group that is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Nα-Fmoc group in standard SPPS cycles.[4][6] However, it is readily cleaved by moderate to strong acids, most commonly Trifluoroacetic Acid (TFA).[6][7] This acid lability makes it perfectly orthogonal to the Fmoc/base protection scheme, allowing for selective deprotection at the end of the synthesis.[8]

-

Unprotected Side Chain: The absence of a side-chain protecting group is the most distinctive feature of this compound. This design choice is predicated on the principle that under specific conditions, particularly when the guanidinium group is protonated, its nucleophilicity is sufficiently suppressed to prevent side reactions. This approach can enhance the "greenness" and cost-effectiveness of a synthesis by improving atom economy and simplifying the final deprotection and purification steps.[5]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | L-Arginine tert-butyl ester dihydrochloride | [9] |

| CAS Number | 87459-72-1 | [9] |

| Molecular Formula | C₁₀H₂₄Cl₂N₄O₂ | N/A |

| Molecular Weight | 303.23 g/mol | N/A |

| Protection Scheme | α-Amino: Free; Side Chain: Unprotected; C-Terminus: tert-butyl (OtBu) ester | N/A |

| Cleavage Condition | Acid-labile (e.g., Trifluoroacetic Acid) | [6] |

| Base Stability | Stable to piperidine and other non-nucleophilic bases | [6] |

Core Applications and Methodologies

This compound is primarily employed in solution-phase synthesis and fragment condensation strategies, although its use in specialized solid-phase methods is an area of active development.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound serves as an excellent C-terminal building block. Its free α-amino group is ready for coupling with an Nα-protected and carboxyl-activated amino acid. The OtBu ester prevents the arginine's carboxyl group from participating in the reaction.

This protocol details the synthesis of a model dipeptide using this compound.

-

Reagent Preparation:

-

Dissolve this compound·2HCl (1.0 eq) and N,N-Diisopropylethylamine (DIEA) (2.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to neutralize the hydrochloride salt and free the amine.

-

In a separate flask, dissolve Fmoc-Gly-OH (1.0 eq) and OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.0 eq) in anhydrous DMF.

-

-

Activation:

-

Cool the Fmoc-Gly-OH/OxymaPure solution to 0°C in an ice bath.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid. The formation of the active ester minimizes racemization and side reactions.[10]

-

-

Coupling:

-

Slowly add the activated Fmoc-Gly-OH solution to the neutralized this compound solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The use of excess reagents is a common strategy to drive the reaction to completion.[8]

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off the N,N'-diisopropylurea byproduct.

-

Dilute the filtrate with a suitable organic solvent like Ethyl Acetate.

-

Wash the organic phase sequentially with dilute acid (e.g., 1% HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling additives.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure dipeptide, Fmoc-Gly-Arg-OtBu.

-

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Fragment Condensation Strategies

Fragment condensation is a powerful technique for synthesizing long or "difficult" peptides that are prone to aggregation during standard linear SPPS.[11] Small, protected peptide fragments are synthesized and purified individually, then coupled together in solution. A fragment such as [Nα-Protected]-Xaa-Arg-OtBu, prepared as described above, can have its N-terminus deprotected and then be coupled to another peptide fragment. The OtBu group remains in place until the final deprotection step. This modular approach allows for easier purification of intermediates and can significantly improve the final purity of the target peptide.

Specialized Applications in Solid-Phase Peptide Synthesis (SPPS)

While less conventional, this compound can be coupled to a growing peptide chain on a solid support. This strategy is part of a broader effort to use side-chain unprotected amino acids to improve the efficiency of SPPS.[5][12]

Causality behind the Method: The success of this approach hinges on controlling the reactivity of the unprotected guanidinium group. The coupling reaction is typically performed in the presence of an activating agent and an additive like OxymaPure or HOBt, which can form less reactive active esters.[10] Furthermore, ensuring the guanidinium group remains protonated (as a salt) throughout the coupling step is critical to suppress its nucleophilicity. This can be achieved by using specific coupling cocktails and avoiding excess base.[12]

Caption: Incorporation of this compound onto a resin-bound peptide during SPPS.

Final Deprotection and Cleavage

Regardless of the synthetic strategy used, the final step for any peptide containing an OtBu ester is the removal of this group, typically performed concurrently with the cleavage of the peptide from the resin (in SPPS) and the removal of all other acid-labile side-chain protecting groups.

This protocol is suitable for removing the OtBu group and other common acid-labile groups (e.g., Boc, Trt, Pbf).

-

Preparation:

-

Place the dried, protected peptide (either in solution or resin-bound) in a suitable reaction vessel.

-

Prepare a cleavage cocktail. A standard "Reagent R" cocktail is highly effective for peptides containing arginine.[11]

-

Composition: 90% Trifluoroacetic Acid (TFA), 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), and 2% Anisole.

-

Rationale: TFA is the strong acid that cleaves the protecting groups. The other components act as "scavengers" to trap the reactive carbocations (e.g., t-butyl cation) generated during cleavage, preventing them from modifying sensitive residues like Tryptophan or Methionine.[4]

-

-

-

Cleavage Reaction:

-

Add the cold cleavage cocktail to the protected peptide (approx. 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours. The duration may be extended for peptides with multiple arginine residues protected by sulfonyl groups.[7]

-

-

Peptide Precipitation and Isolation:

-

Filter the reaction mixture to remove the resin (if applicable).

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold (0°C) methyl t-butyl ether (MTBE) or diethyl ether.[11]

-

A white precipitate of the crude peptide should form.

-

-

Washing and Drying:

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet several times with cold ether to remove residual scavengers and organic impurities.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion and Future Perspectives

This compound is a valuable and strategic tool in the peptide chemist's arsenal. Its unique configuration—C-terminal protection with an unprotected side chain—makes it particularly well-suited for solution-phase synthesis and fragment condensation, enabling the construction of complex peptides with high fidelity. While its application in linear SPPS requires careful control of reaction conditions, it represents a promising avenue for developing more streamlined and sustainable synthetic protocols by minimizing the use of side-chain protecting groups.[5] As the demand for sophisticated peptide therapeutics continues to grow, the judicious application of specialized building blocks like this compound will be essential for advancing drug discovery and development.[13]

References

-

Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 21(12), 4464. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Organic Letters, 24(32), 5953-5958. Retrieved from [Link]

-

Pícha, J., et al. (2022). Solid-phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 24(19), 7486-7494. Retrieved from [Link]

- Merritt, L. E., et al. (2008). Methods for the synthesis of arginine-containing peptides. Google Patents, EP1968995A1.

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). This compound 2HCl, CAS 87459-72-1. Retrieved from [Link]

-

Peptides.co. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). H-Arg(Pbf)-Gly-OtBu. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, B., et al. (2022). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Pharmaceutical Development and Technology, 27(1), 1-13. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Yang, B., et al. (2020). Exploiting binding-site arginines in drug design: Recent examples. Bioorganic & Medicinal Chemistry Letters, 30(19), 127438. Retrieved from [Link]

-

Gintant, G., et al. (2017). Drug discovery and development: Role of basic biological research. Journal of Investigative Medicine, 65(8), 1141-1145. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting binding-site arginines in drug design: Recent examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Overview of Custom Peptide Synthesis [peptide2.com]

- 11. peptide.com [peptide.com]

- 12. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 13. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

fundamental principles of using H-Arg-OtBu in peptide synthesis

An In-depth Technical Guide on the Fundamental Principles of Using H-Arg(Pbf)-OtBu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of arginine into synthetic peptides is paramount for modulating their biological activity, solubility, and structural integrity. However, the highly basic and nucleophilic nature of the arginine guanidinium side chain presents significant challenges during solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the fundamental principles governing the use of H-Arg(Pbf)-OtBu, a cornerstone building block in modern Fmoc-based peptide synthesis. We will dissect the synergistic roles of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and tert-butyl (OtBu) protecting groups, offering a mechanistic understanding of their application. This guide will furnish researchers, scientists, and drug development professionals with the technical expertise and field-proven insights necessary to effectively utilize H-Arg(Pbf)-OtBu, mitigate common side reactions, and optimize the synthesis of arginine-containing peptides.

The Arginine Conundrum in Peptide Synthesis

Arginine, with its guanidinium side chain (pKa ≈ 12.5), is a key amino acid that is frequently found in biologically active peptides.[1] This functional group is often involved in crucial biological interactions, but its high basicity and nucleophilicity necessitate robust protection during the iterative process of peptide chain elongation to prevent undesirable side reactions.[1][2] Without effective protection, the guanidinium group can interfere with coupling reactions, leading to acylation of the side chain, self-cyclization, and other impurities that compromise the yield and purity of the target peptide.[3]

The advent of the fluorenylmethyloxycarbonyl (Fmoc) strategy for Nα-protection, which utilizes milder basic conditions for deprotection, has become a preferred method in SPPS.[4] This strategy requires orthogonal side-chain protecting groups that are stable to the basic conditions of Fmoc removal (typically 20% piperidine in DMF) but can be efficiently cleaved under acidic conditions during the final deprotection and cleavage from the solid support.[2][5]

The Strategic Duo: Pbf and OtBu Protection

H-Arg(Pbf)-OtBu is a derivative of arginine where the side-chain guanidinium group is protected by a Pbf group, and the C-terminal carboxylic acid is protected as a tert-butyl ester (OtBu). This dual protection scheme is highly compatible with the Fmoc/tBu orthogonal synthesis strategy.[6]

The Pbf Group: Shielding the Guanidinium Side Chain

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a highly acid-labile sulfonyl-based protecting group.[7] It is one of the most popular choices for arginine side-chain protection in Fmoc-SPPS due to its enhanced acid lability compared to its predecessors like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[5] This increased lability allows for more efficient and rapid deprotection under standard trifluoroacetic acid (TFA) cleavage conditions, which is particularly beneficial for the synthesis of peptides containing multiple arginine residues.[5][8]

The primary function of the Pbf group is to decrease the nucleophilicity of the guanidinium group, thereby preventing its participation in unwanted side reactions during peptide synthesis.[1] One of the most significant side reactions associated with arginine incorporation is the formation of a δ-lactam. The Pbf group, due to its steric hindrance and electron-withdrawing nature, helps to minimize this side reaction.[1]

The OtBu Group: Temporary C-Terminal Protection

The tert-butyl (OtBu) ester provides temporary protection for the C-terminal carboxylic acid of the arginine residue. This is crucial when H-Arg(Pbf)-OtBu is used in solution-phase synthesis or for the preparation of protected peptide fragments. The OtBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like TFA, ensuring its removal concurrently with the Pbf group and other tBu-based side-chain protecting groups during the final cleavage step.[5][9]

H-Arg(Pbf)-OtBu in the SPPS Workflow

The general process of solid-phase peptide synthesis involves the sequential addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to a solid support.[10][11]

Coupling of Fmoc-Arg(Pbf)-OH

In a typical Fmoc-SPPS workflow, the commercially available building block is Fmoc-Arg(Pbf)-OH. The H-Arg(Pbf)-OtBu would be the resulting residue after coupling and deprotection of the Nα-Fmoc group. The coupling of Fmoc-Arg(Pbf)-OH onto the deprotected N-terminus of the resin-bound peptide is a critical step.

Experimental Protocol: Standard Coupling of Fmoc-Arg(Pbf)-OH

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Nα-Fmoc group from the terminal amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Arg(Pbf)-OH (typically 3-5 equivalents relative to resin loading) with a coupling reagent and an additive. A common combination is a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® or 1-hydroxybenzotriazole (HOBt) to minimize racemization.[12]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Final Cleavage and Deprotection